2-(Allyloxy)phenol

Übersicht

Beschreibung

“2-(Allyloxy)phenol” is a chemical compound with the molecular formula C9H10O2 . It is known to possess strong antioxidant properties and has an inhibitory effect towards some bacteria and fungi when applied at concentrations of 0.2-1.75 mg/mL . It is used in the preparation of Oxprenolol, a β-Adrenergic blocker .

Synthesis Analysis

The synthesis of phenols like “this compound” can be achieved through various methods. Some of these include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones . A specific synthesis method for a similar compound, 3-(aryloxy)cyclohex-2-en-1-ones, was reported involving the treatment of 3-chlorocyclohex-2-en-1-one with phenols in the presence of K2CO3 .

Molecular Structure Analysis

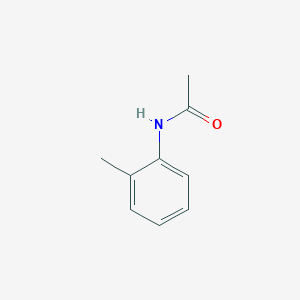

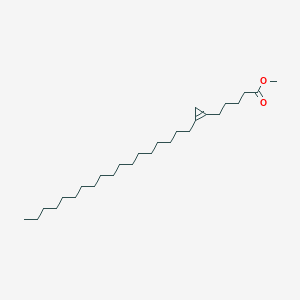

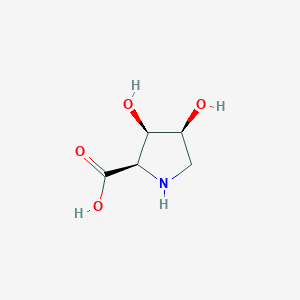

The molecular structure of “this compound” consists of a phenol group (a benzene ring bonded to a hydroxyl group) and an allyl group (a prop-2-en-1-yl group). The molecular weight of this compound is 150.17 g/mol .

Chemical Reactions Analysis

Phenols, including “this compound”, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of phenols doesn’t occur in the same way as alcohols because they don’t have a hydrogen atom on the hydroxyl-bearing carbon .

Physical And Chemical Properties Analysis

“this compound” is a pale yellow oil . It has a density of 1.1±0.1 g/cm3, a boiling point of 246.4±15.0 °C at 760 mmHg, and a flash point of 113.2±5.3 °C . The compound has a molar refractivity of 43.8±0.3 cm3, and its polar surface area is 29 Å2 .

Wissenschaftliche Forschungsanwendungen

Synthese von Stickstoff enthaltenden Verbindungen

2-(Allyloxy)phenol: dient als Vorläufer bei der Synthese von stickstoffhaltigen Molekülen, die für die Entwicklung von Pharmazeutika von Bedeutung sind. Eine kürzlich durchgeführte Studie beschrieb ein vierstufiges Syntheseprotokoll von this compound zur Herstellung von 3-Allyl-2-(allyloxy)-5-bromanilin, einer Verbindung mit potenziellen Anwendungen in der medizinischen Chemie .

Antibakterielles Mittel

Diese Verbindung wurde aus einem marinen Actinobakterium isoliert und zeigt antimikrobielle Eigenschaften. Sie ist wirksam gegen eine Reihe von Bakterien und Pilzen, was sie zu einem Kandidaten für den Einsatz in antimikrobiellen Behandlungen macht .

Antioxidative Eigenschaften

This compound: hat starke antioxidative Eigenschaften gezeigt. Dieses Merkmal ist vorteilhaft für seine potenzielle Verwendung zur Konservierung biologischer Proben oder in der Lebensmittelindustrie als Konservierungsmittel, da es oxidativen Stress hemmen kann .

Aroma- und Duftstoffindustrie

Aufgrund seiner Ähnlichkeit mit einem rauchigen Aroma könnte This compound in der Aroma- und Duftstoffindustrie verwendet werden. Es ist als antimikrobielles Mittel aktiver als einige kommerzielle Rauchgeschmacksstoffe, was auf seine Verwendung in der Lebensmittelaromatisierung hindeutet .

Baustein für die organische Synthese

Als vielseitiger Baustein in der organischen Synthese kann This compound verwendet werden, um eine Vielzahl komplexer Moleküle zu erzeugen. Seine Struktur ermöglicht eine weitere Funktionalisierung, was es zu einer wertvollen Verbindung in der synthetischen organischen Chemie macht .

Lebensmittelkonservierung

Die ungiftige Natur von This compound macht es zu einem geeigneten Kandidaten für die Lebensmittelkonservierung. Seine antimikrobiellen und antioxidativen Aktivitäten können dazu beitragen, die Haltbarkeit von Lebensmitteln zu verlängern, ohne schädliche Chemikalien zu verwenden .

Mündliches Desinfektionsmittel

Aufgrund seiner antimikrobiellen Eigenschaften und fehlenden hämolytischen Toxizität könnte This compound zu einem oralen Desinfektionsmittel entwickelt werden. Es könnte in Mundspülungen oder anderen Mundpflegeprodukten verwendet werden, um die Bakterienlast zu reduzieren .

Forschung zur C-H-Aktivierung

This compound: wird auch in der Forschung verwendet, die sich auf die milde C-H-Aktivierung von verschiedenen Allylbenzolen konzentriert. Diese Forschung kann zur Entwicklung neuer Syntheserouten und zu einem besseren Verständnis der elektronischen Effekte bei chemischen Umwandlungen führen .

Safety and Hazards

Zukünftige Richtungen

Phenol derivatives like “2-(Allyloxy)phenol” have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They are important in various industries, including plastics, adhesives, and coatings, and have applications as antioxidants, ultraviolet absorbers, and flame retardants . The development of efficient methods for their synthesis and modern, accurate methods for their detection and analysis will continue .

Wirkmechanismus

Target of Action

2-(Allyloxy)phenol is a synthetic drug and chemical intermediate that has been found to possess strong antioxidant properties . It has been reported to have an inhibitory effect towards some bacteria and fungi when applied at concentrations of 0.2-1.75 mg/mL . The primary targets of this compound are therefore these microorganisms.

Mode of Action

Its strong antioxidant property suggests that it may act by neutralizing reactive oxygen species (ros) in the cells of the targeted microorganisms . This could lead to a decrease in oxidative stress within these cells, potentially inhibiting their growth or survival.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to its antioxidant activity. Antioxidants like this compound can interact with ROS such as hydrogen peroxide, peroxyl radicals, singlet oxygen, and hydroxyl radicals . By neutralizing these ROS, this compound may disrupt the normal oxidative processes within the cells of the targeted microorganisms, leading to their inhibition.

Pharmacokinetics

It is known that the bioavailability and pharmacodynamic action of phenolic compounds like this compound are dependent on their metabolic reactions conducted in the small intestine

Result of Action

The result of the action of this compound is the inhibition of certain bacteria and fungi . This is likely due to the compound’s antioxidant activity, which can neutralize ROS within the cells of these microorganisms. This may disrupt their normal oxidative processes, leading to a decrease in their growth or survival.

Eigenschaften

IUPAC Name |

2-prop-2-enoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-2-7-11-9-6-4-3-5-8(9)10/h2-6,10H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNEJKCGACRPXBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

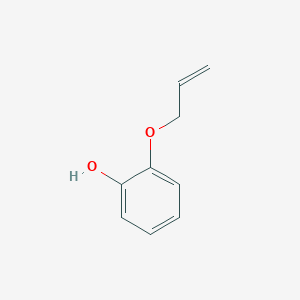

C=CCOC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60150111 | |

| Record name | o-(Allyloxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60150111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1126-20-1 | |

| Record name | 2-Allyloxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1126-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-(Allyloxy)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001126201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-(Allyloxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60150111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-(allyloxy)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.108 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 2-(allyloxy)phenol in the synthesis of potential glycosidase inhibitors?

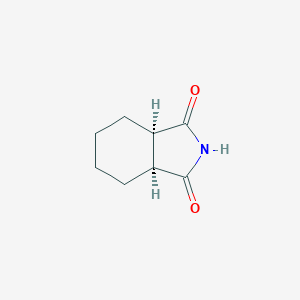

A1: this compound serves as the crucial starting point for constructing the 2-azabicyclo[3.2.2]nonane scaffold, which mimics the structure of monosaccharides. The synthesis involves an intramolecular Diels-Alder reaction of a masked o-benzoquinone generated from this compound []. This reaction forms the key intermediate, α-keto acetal 7, which is then further modified to eventually yield the target 2-azabicyclo[3.2.2]nonane derivatives.

Q2: Were the synthesized 2-azabicyclo[3.2.2]nonane derivatives effective glycosidase inhibitors?

A2: The synthesized compounds, including the secondary amine 5 and the amino triol 19, exhibited weak to no inhibitory activity against various glycosidases tested, including β-mannosidase, β-glucosidase, α-glucosidase, and α-mannosidase []. Further structural modifications and investigations are needed to improve their potency and selectivity as glycosidase inhibitors.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,5R)-1-propan-2-yl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B117450.png)

![7-bromopyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B117452.png)